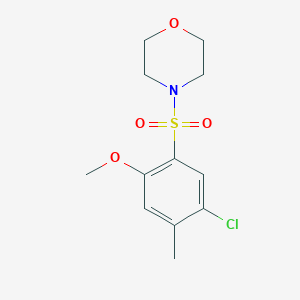

![molecular formula C18H18FN3OS B345660 N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide CAS No. 25561-80-2](/img/structure/B345660.png)

N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide is a versatile material used in scientific research. It’s a derivative of para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine), which is a piperazine derivative with mildly psychedelic and euphoriant effects .

Synthesis Analysis

1-(4-Fluorophenyl)piperazine, a major metabolite of Niaparazine, a sedative, hypnotic drug, has been used in the synthesis of N,N-disubstituted piperazine . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) is C10H14ClFN2, with an average mass of 216.683 Da and a monoisotopic mass of 216.082947 Da .Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)piperazine is a solid with a boiling point of 118-123 °C/0.1 mmHg (lit.) and a melting point of 30-33 °C (lit.) .Applications De Recherche Scientifique

Antiviral and Antimicrobial Activities : New derivatives of piperazine, including those related to N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide, have been synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities against various pathogens (Reddy et al., 2013).

Metal Complex Formation : Studies on bidentate O,S-donor ligands, such as derivatives of piperazine, have led to the formation of nickel(II) and copper(II) complexes. These complexes have potential applications in various fields, including catalysis and material science (Mandal, 2018).

Synthesis of Flunarizine : Flunarizine, a drug used to treat migraines and other conditions, is synthesized through processes involving compounds related to N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide. This highlights its role in pharmaceutical synthesis (Shakhmaev et al., 2016).

HIV-1 Attachment Inhibition : Certain derivatives of piperazine, including those structurally similar to N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide, have been characterized as inhibitors of HIV-1 attachment. They interfere with the interaction of viral gp120 with the host cell receptor CD4 (Wang et al., 2009).

Antibacterial Activities : Novel N-aryl piperazine derivatives, including those related to N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide, have been synthesized and evaluated for their antibacterial activities against various bacterial species, showing significant antimicrobial potential (Babu et al., 2015).

Synthesis and Evaluation of Heterocyclic Compounds : Piperazine-based heterocyclic compounds have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential in the development of new antimicrobial agents (Ozdemir et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKXZYTWHMGZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)

![6-Allyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B345636.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B345652.png)

![4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate](/img/structure/B345656.png)

![1'H-spiro[cyclopentane-1,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B345659.png)

![3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345662.png)

![2-(morpholin-4-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B345669.png)

![2-Pyrrolidin-1-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone](/img/structure/B345671.png)